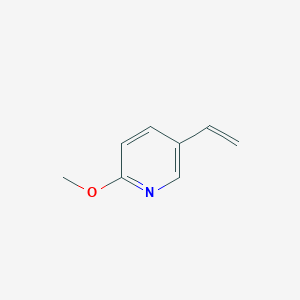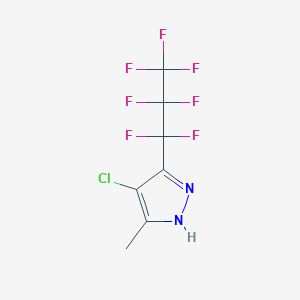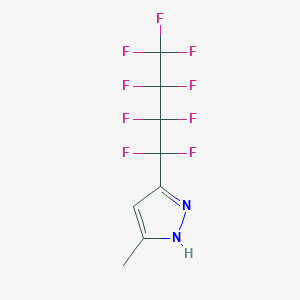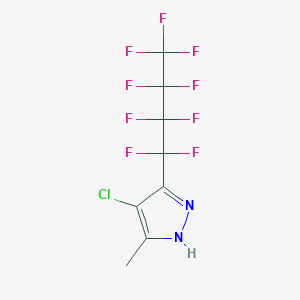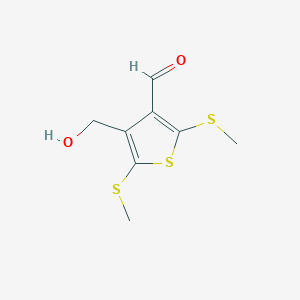
Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate
説明
Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate is a compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and have been utilized in the synthesis of various pharmacologically active molecules.
Synthesis Analysis
The synthesis of quinoline derivatives often involves the formation of key intermediates through intramolecular cyclization. For instance, ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate can undergo intramolecular cyclization to form diethyl 4-hydroxyquinoline-2,3-dicarboxylate, which shares a similar quinoline core structure with the compound of interest . Another related synthesis involves the cyclocondensation of isatoic anhydride with ethyl acetoacetate to prepare ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives . These methods highlight the versatility of quinoline synthesis, which can be tailored to introduce various substituents at different positions on the quinoline ring system.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a benzene ring fused to a pyridine ring. Substituents on the quinoline core, such as ethoxy and hydroxy groups, can influence the chemical behavior and biological activity of these compounds. The position of these substituents is crucial for the resulting properties of the molecule. For example, the presence of a hydroxy group at the 4-position is a common feature in some biologically active quinolines .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including cyclization, oxidation, and substitution. The photochemistry of ethyl 4-substituted 2-cyano-1,2-dihydroquinoline-1-carboxylates, for example, leads to the formation of cycloprop[b]indoles upon irradiation . Additionally, the reaction of ethyl 1-alkyl-substituted 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates with phosphorus oxychloride can result in chlorination and dealkylation . These reactions demonstrate the reactivity of the quinoline ring and the potential for further chemical modification.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of electron-donating and electron-withdrawing groups can affect the compound's acidity, basicity, and overall reactivity. For instance, the ethoxy group is an electron-donating substituent that can impact the electron density of the quinoline ring, potentially modifying its reactivity in chemical reactions . The hydroxy group, on the other hand, can engage in hydrogen bonding, which may influence the compound's solubility and boiling point .
科学的研究の応用
Synthesis and Applications in Veterinary Medicine
Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate, a derivative of quinoline, has been studied for its applications in veterinary medicine. Filer, Hiscock, and Parnell (1969) conducted a study on the absorption and elimination of decoquinate, a closely related compound (ethyl 6-n-decyloxy-7-ethoxy-4-hydroxyquinoline-3-carboxylate), in broiler chickens. They found that the residues of decoquinate in various tissues like liver, kidney, and muscle were less than 1.0 ppm, indicating its relatively safe profile in food-producing animals (Filer, Hiscock, & Parnell, 1969).
Anticoccidial Activity
A series of novel ethyl 6-substitutedbenzyloxy-7-alkoxy-4-hydroxyquinoline-3-carboxylates, structurally related to this compound, were synthesized by Zou et al. (2009). These compounds demonstrated significant anticoccidial activities against Eimeria tenella in chicken feed, highlighting their potential as anticoccidial agents (Zou et al., 2009).
Synthesis and Antimicrobial Properties
Research has also focused on the synthesis of various derivatives of this compound for potential use as antimicrobial agents. Abdel-Mohsen (2014) described the synthesis of ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate, which exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi (Abdel-Mohsen, 2014).
Anti-Hepatitis B Virus Activity
A study by Liu et al. (2008) on non-nucleoside ethyl 6-hydroxyquinoline-3-carboxylate derivatives demonstrated that most compounds inhibited the expression of viral antigens HBsAg or HBeAg at low concentration, with some showing excellent intracellular inhibitory activity towards the replication of HBV DNA (Liu et al., 2008).
特性
IUPAC Name |
ethyl 6-ethoxy-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-3-18-9-5-6-12-10(7-9)13(16)11(8-15-12)14(17)19-4-2/h5-8H,3-4H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMLESWGGIPUTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC=C(C2=O)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352223 | |
| Record name | ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
303121-08-6 | |
| Record name | ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




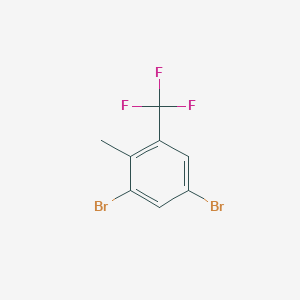
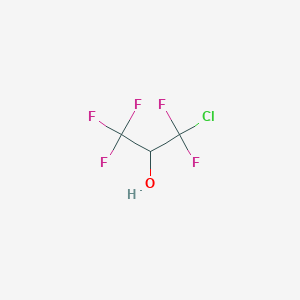
![3-[2-Fluoro-6-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B3031312.png)


